2-Hydroxy-N-methyl-2-phenylacetamide
Description
Contextualization within α-Hydroxyamide Chemistry
The α-hydroxyamide moiety is a crucial structural motif found in numerous biologically active molecules and serves as a valuable intermediate in organic synthesis. scientific.netresearchgate.nettandfonline.comresearchgate.net This class of compounds holds a significant position in both organic and medicinal chemistry due to their unique pharmacological and physiological activities. google.com For instance, derivatives of α-hydroxyamides have been investigated for their potential as anti-HIV agents. scientific.netresearchgate.net
The α-hydroxyamide framework is present in some natural products and is a key building block for synthesizing other important organic molecules like oxazolidinones and morpholines. scientific.netresearchgate.net They are recognized for their role as intermediates in the synthesis of various compounds, including α-carbonyl amides and imines. google.com The development of synthetic methods to produce α-hydroxyamides is an active area of research, driven by their wide-ranging applications. researchgate.net
Significance in Contemporary Organic Synthesis Research
In modern organic synthesis, the development of efficient, selective, and environmentally friendly methods for constructing molecular frameworks is a primary goal. The synthesis of α-hydroxyamides, including 2-Hydroxy-N-methyl-2-phenylacetamide, is an area of active investigation. Traditional preparation methods often rely on enzyme- or Lewis acid-catalyzed reactions, which can have limitations regarding operational simplicity, yield, and stereoselectivity. scientific.netresearchgate.net
Contemporary research focuses on overcoming these challenges. New synthetic routes are being explored, such as the transformation of amino acids into α-hydroxy acids followed by amination. scientific.netresearchgate.net Other modern approaches include metal-free, one-pot tandem reactions that involve processes like aerobic C(sp³)–H hydroxylation. researchgate.netacs.org Researchers have also developed methods using simple systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) with air as a green oxidant to produce N-substituted α-hydroxyl phenylacetamides in high yields. researchgate.net These advanced methods aim to provide more direct, efficient, and atom-economical pathways to this important class of compounds, highlighting their continued significance in the field. google.comacs.org
Properties
IUPAC Name |
2-hydroxy-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUJGXTIIVWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-72-9 | |
| Record name | 2-hydroxy-N-methyl-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Hydroxy N Methyl 2 Phenylacetamide
Direct Synthetic Approaches
Direct approaches focus on the construction of the final molecule from readily available precursors without the primary goal of controlling stereochemistry, resulting in a racemic mixture.
Amidation reactions are a fundamental method for forming the amide bond in 2-hydroxy-N-methyl-2-phenylacetamide. This typically involves the reaction of a carboxylic acid or its derivative with an amine.
A common and straightforward route involves using mandelic acid, an aromatic α-hydroxy carboxylic acid, or its activated derivatives as the starting material. nih.gov The carboxylic acid group can be activated to facilitate the reaction with methylamine (B109427). One of the most general methods for obtaining amides is the conversion of carboxylic acids into more reactive derivatives like acid chlorides. nih.gov These activated intermediates then readily react with the amine to form the desired amide.
Another approach involves the direct coupling of the carboxylic acid and amine using a mediating agent. For example, titanium tetrachloride (TiCl4) has been reported to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov This process typically involves the formation of a reactive acylating intermediate in situ, which is then attacked by the amine. nih.gov
Table 1: General Amidation Approaches Using Mandelic Acid Derivatives
| Precursor | Reagent | General Outcome |
|---|---|---|
| Mandelic Acid | Activating Agent (e.g., SOCl₂) then Methylamine | Formation of the N-methyl amide via an acyl chloride intermediate. nih.gov |
Catalyzed dehydrative amidation, or direct amidation, is an atom-economical method that involves the condensation of a carboxylic acid and an amine with the removal of a water molecule. This approach avoids the need to pre-activate the carboxylic acid, but requires a catalyst to proceed efficiently.
Various catalysts have been developed for this purpose. Lewis-acidic boron catalysts, such as substituted phenylboronic acids or diboron (B99234) compounds, have emerged as a promising green alternative for direct amidation. nii.ac.jp For instance, tetrakis(dimethylamido)diboron and tetrahydroxydiboron (B82485) have been reported as effective catalysts for the condensation of aromatic carboxylic acids with amines. nih.gov Another study highlights the use of diboronic acid anhydride (B1165640) (DBAA) as a catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine to synthesize N-methyl secondary amides. rsc.org
Table 2: Catalysts for Dehydrative Amidation
| Catalyst Type | Specific Example | Application |
|---|---|---|
| Diboron Complexes | Tetrahydroxydiboron | Catalyzes dehydrative amidation of aromatic carboxylic acids. nii.ac.jpnih.gov |
An alternative synthetic route involves the reduction of the corresponding α-keto amide, N-methyl-2-oxo-2-phenylacetamide. This method focuses on the chemoselective reduction of the ketone functional group to a secondary alcohol while leaving the amide group intact. A variety of reducing agents and catalytic systems can be employed for this transformation. rsc.orgresearchgate.net
Catalytic hydrogenation is a widely used and efficient method for the reduction of carbonyl compounds. Ruthenium-based catalysts have been found to be particularly effective for the selective hydrogenation of the α-carbonyl group in α-keto amides. acs.orgacs.org
One such catalytic system involves a ruthenium-phosphine complex anchored on a clay support (montmorillonite), which acts as a stable and reusable heterogeneous catalyst. acs.orgacs.org This system has been shown to effectively reduce α-keto amides to their corresponding α-hydroxy amides in yields ranging from 50% to 89%. acs.orgacs.org The reaction is typically carried out under a hydrogen atmosphere. The heterogeneous nature of the catalyst simplifies the work-up procedure, as it can be easily separated from the reaction mixture by filtration and reused in subsequent cycles without a significant loss of activity. acs.org
Table 3: Ruthenium-Catalyzed Reduction of an α-Keto Amide
| Catalyst System | Substrate | Product | Yield Range |
|---|
Reduction of α-Keto Amides
Stereoselective Synthesis of this compound Enantiomers
For applications where a specific stereoisomer is required, stereoselective synthesis methods are employed. These methods aim to produce either the (R)- or (S)-enantiomer of this compound in high enantiomeric excess.
A primary strategy for achieving this is the asymmetric reduction of the prochiral precursor, N-methyl-2-oxo-2-phenylacetamide. This is often accomplished using chiral catalysts that can differentiate between the two faces of the ketone carbonyl group. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts is a powerful technique for this purpose. For example, a tethered Ru/TsDPEN catalyst has been successfully used in the ATH of α-keto amides, achieving high enantioselectivities in the resulting α-hydroxy amide products. nih.gov
Similarly, enantioselective hydrogenation using chiral ruthenium-diphosphine complexes, such as those based on the BINAP ligand, has proven effective for the asymmetric hydrogenation of α-keto amides. researchgate.netyoutube.com These catalytic systems can deliver the desired α-hydroxy amides in high yields and with excellent enantiomeric excess. The choice of the chiral ligand is crucial for controlling the stereochemical outcome of the reaction. researchgate.net
Table 4: Examples of Stereoselective Reduction Methods
| Method | Catalyst/Reagent | Precursor | Outcome |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Tethered Ru/TsDPEN catalyst | N-methyl-2-oxo-2-phenylacetamide | High enantiomeric excess of the corresponding α-hydroxy amide. nih.gov |
Asymmetric Synthetic Routes
Asymmetric synthesis aims to produce a chiral compound as a single enantiomer. One of the most effective methods for the asymmetric synthesis of α-hydroxyamides is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic starting material.
A notable example is the direct enantioselective amidation of racemic mandelic acid, a precursor to this compound. Research has demonstrated the efficacy of various immobilized commercial lipases for this purpose. In a study investigating the ammonolysis of (R/S)-mandelic acid, it was found that lipases from Candida rugosa, Mucor miehei, Pseudomonas sp., Rhizomucor miehei, and Thermomyces lanuginosus preferentially amidated the (R)-enantiomer of mandelic acid. nih.gov
The lipase (B570770) from Pseudomonas sp., when immobilized on a Florisil® support, showed particularly high efficiency. Under optimized conditions, this enzymatic system led to the production of (R)-mandelamide with an excellent yield of 50% and an enantiomeric excess of over 99%. nih.gov The unreacted (S)-mandelic acid could then be recovered, also in high enantiomeric purity. This enzymatic approach represents a facile and effective route for obtaining chiral mandelamide and mandelic acid. nih.gov While this specific study utilized ammonia, the principle can be extended to the use of methylamine to potentially synthesize (R)-2-Hydroxy-N-methyl-2-phenylacetamide.
The selection of the enzyme and the immobilization support are crucial factors for the success of this method. For instance, the enzyme immobilized with a glutaraldehyde (B144438) spacer arm demonstrated better reusability compared to one with a polysuccinimide spacer arm. nih.gov
Below is a data table summarizing the performance of different immobilized lipases in the asymmetric amidation of mandelic acid.
| Enzyme Source | Immobilization Support | Spacer Arm | Amide Yield (%) | Enantiomeric Excess (%) |
| Pseudomonas sp. | Florisil® | Glutaraldehyde | 50 | >99 |
| Pseudomonas sp. | Florisil® | Polysuccinimide | 50 | >99 |
| Candida rugosa | Florisil® | Glutaraldehyde | Lower | High |
| Mucor miehei | Florisil® | Glutaraldehyde | Lower | High |
| Rhizomucor miehei | Florisil® | Glutaraldehyde | Lower | High |
| Thermomyces lanuginosus | Florisil® | Glutaraldehyde | Lower | High |
Data sourced from a study on the asymmetric ammonolysis of (R/S)-mandelic acid. nih.gov
Control of Stereochemical Outcomes in α-Hydroxyamide Formation
The control of stereochemical outcomes in the formation of α-hydroxyamides is paramount for producing enantiomerically pure compounds. Besides enzymatic kinetic resolution, other strategies can be employed to achieve this control.
Kinetic Resolution: As detailed above, enzymatic kinetic resolution is a powerful tool. The key to this method is the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. The success of this approach is dependent on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value signifies a more effective separation of the enantiomers. In the case of the lipase-catalyzed amidation of mandelic acid, the high enantiomeric excess achieved indicates a high E value for the enzyme. nih.gov
Chiral Auxiliaries: Another established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of this compound, one could envision attaching a chiral auxiliary to a precursor like phenylglyoxylic acid. Subsequent reduction of the ketone and amidation, followed by the removal of the auxiliary, could yield the desired enantiomer of the final product. The choice of the chiral auxiliary is critical as it dictates the facial selectivity of the reactions.
Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to create a chiral product from an achiral or racemic substrate. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. For the synthesis of α-hydroxyamides, a potential route could involve the asymmetric reduction of an α-ketoamide precursor using a chiral catalyst, such as a metal complex with a chiral ligand. The catalyst would create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the α-hydroxyamide.
The following table outlines these principal strategies for stereochemical control in the synthesis of α-hydroxyamides.
| Strategy | Description | Key Advantages |
| Enzymatic Kinetic Resolution | An enzyme selectively converts one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Predictable stereochemical outcomes, well-established methodology. |
| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product. | High efficiency (catalytic turnover), potential for high enantioselectivity. |
Chemical Reactivity and Transformations of 2 Hydroxy N Methyl 2 Phenylacetamide
Reactions Involving the Hydroxyl Group
The secondary alcohol group is a key site for chemical modification of the 2-Hydroxy-N-methyl-2-phenylacetamide scaffold. Its reactivity is typical of secondary alcohols, primarily involving oxidation to a ketone.
The oxidation of the secondary hydroxyl group in this compound converts the molecule into the corresponding α-keto amide, N-methyl-2-oxo-2-phenylacetamide. This transformation is a fundamental reaction for secondary alcohols and can be achieved using a variety of standard oxidizing agents.
Common reagents for this type of oxidation include chromium-based compounds (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based compounds (e.g., potassium permanganate, KMnO₄), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups within the molecule. The general transformation is illustrated below:
General Oxidation Reaction
| Starting Material | Reagent | Product |
|---|
This reaction is crucial for synthesizing derivatives where a carbonyl group is required at the benzylic position, opening up further possibilities for nucleophilic addition reactions at this new electrophilic center.
Reactions Involving the Amide Moiety
The amide group in this compound, while generally stable, can participate in specific reactions. The presence of the N-methyl group influences its reactivity compared to primary amides.
Direct bimolecular nucleophilic substitution (SN2) at an amide nitrogen is a challenging transformation due to the poor leaving group ability of the oxygen atom. nih.gov However, this reaction can be enabled by modifying the amide group to improve the leaving group's stability. A key strategy involves the conversion of the amide to an O-tosyl hydroxamate. In this derivative, the tosylate group acts as an excellent leaving group, facilitating the attack of a nucleophile at the nitrogen atom. nih.gov
This method allows for the formation of nitrogen-nitrogen (N-N) bonds, yielding hydrazide derivatives. nih.gov The reaction proceeds under mild conditions and is compatible with a wide range of amine nucleophiles, including aliphatic amines and saturated N-heterocycles. nih.gov While this specific reaction has been demonstrated on a broad scope of amides, it represents a viable pathway for the derivatization of the this compound scaffold. nih.gov
General SN2 Reaction at Amide Nitrogen
| Electrophile | Nucleophile | Product |
|---|
Studies on the alkylation of N-substituted 2-phenylacetamides have shown that reactions with alkylating agents can occur at both the oxygen and nitrogen atoms. researchgate.netsemanticscholar.org While O-alkylation may occur initially, the N-alkylated products are generally the thermodynamically more stable isomers. researchgate.net
Derivatization Strategies of 2-Hydroxy-2-phenylacetamide (B186557) Scaffolds
The 2-hydroxy-2-phenylacetamide core structure is a valuable starting point for the synthesis of more complex heterocyclic systems with potential biological activities.
A prominent derivatization strategy involves the synthesis of 4-oxo-1,3-thiazolidine (thiazolidinone) rings linked to the acetamide (B32628) scaffold. This is typically achieved through a multi-step synthesis starting from a close analog, 2-hydroxy-2-phenylacetohydrazide. acgpubs.org
The general synthetic route is as follows:
Hydrazide Formation : The synthesis begins with the reaction of a mandelic acid ester (methyl 2-hydroxy-2-phenylacetate) with hydrazine (B178648) hydrate (B1144303) to form 2-hydroxy-2-phenylacetohydrazide. acgpubs.org
Schiff Base Intermediate : The resulting hydrazide is then condensed with various substituted aromatic aldehydes to yield intermediate Schiff bases (2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazides). acgpubs.org
Cyclocondensation : The final step is a cyclocondensation reaction between the Schiff base and a mercaptoalkanoic acid, such as mercaptoethanoic acid or 2-mercaptopropanoic acid. This reaction forms the thiazolidinone ring, yielding the final 2-hydroxy-N-(4-oxo-2-substitutedphenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives. acgpubs.org
This strategy has been used to generate a library of thiazolidinone derivatives for biological screening. acgpubs.org
Example of Synthesized Thiazolidinone Derivatives acgpubs.org
| Compound Name | R Group on Phenyl Ring | R' at Position 5 | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide | 4-F | H | 34 | 156 |
| N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide | 4-Cl | H | 45 | 165 |
The conversion of amide functionalities into hydroximoyl groups for subsequent heterocycle synthesis is a known synthetic strategy, although it is not extensively documented specifically for the 2-hydroxy-2-phenylacetamide scaffold. The general approach involves transforming the amide or a related functional group into a hydroximoyl halide (typically a chloride), which is a versatile intermediate for synthesizing various five-membered heterocycles like isoxazoles or oxadiazoles.
A plausible synthetic pathway would involve:
Conversion of the amide group to a thioamide.
Reaction of the thioamide with hydroxylamine (B1172632) to form an amidoxime (B1450833).
Treatment of the amidoxime with a reagent like sodium nitrite (B80452) in hydrochloric acid to generate the hydroximoyl chloride.
Cycloaddition reaction of the hydroximoyl chloride with an appropriate dipolarophile (e.g., an alkyne or alkene) to form the desired heterocyclic ring.
This pathway provides a conceptual framework for how the 2-hydroxy-2-phenylacetamide scaffold could be elaborated into complex heterocyclic systems, though specific examples originating from this exact starting material are not prominent in the literature.
Other Complex Acetamide Derivative Syntheses
The synthesis of complex acetamide derivatives often involves the modification of a core phenylacetamide structure. While direct transformations of this compound are not extensively detailed in the provided research, the synthesis of related N-phenylacetamide derivatives highlights common strategies. These methods typically involve the reaction of anilines or other amines with substituted acetyl chlorides or acetic acids.
For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by first preparing 2-chloro-N-substituted-acetamides. nih.gov This initial step involved reacting various anilines or amines with chloroacetyl chloride. nih.gov The resulting chloro-acetamides were then reacted with 2-mercaptobenzimidazole (B194830) to yield the final complex derivatives. nih.gov This two-step process demonstrates a general pathway for elaborating the acetamide structure.
Another approach involves the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates. nih.gov In this multi-step synthesis, isatin (B1672199) is first N-alkylated with substituted N-phenyl-2-bromoacetamides. The resulting intermediate then undergoes a condensation reaction to form the final, more complex, acetamide derivative. nih.gov
Furthermore, the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoyl-1-methyl pyrrole-2-acetic acids illustrates another synthetic route. This process involves converting the pyrrole-acetic acid derivative into its corresponding acyl chloride. google.com This activated intermediate is then reacted with N-(4'-hydroxyphenyl)acetamide (paracetamol) to form the final ester-linked acetamide derivative. google.com
These examples, while not starting directly from this compound, showcase established synthetic methodologies for building complexity upon a core acetamide framework. These strategies could potentially be adapted to modify the hydroxyl or amide groups of this compound to create novel derivatives.
Table 1: Examples of Complex Acetamide Derivative Syntheses
| Starting Materials | Reagents | Product Type |
|---|---|---|
| Anilines/Amines, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate, 2-Mercaptobenzimidazole, Ethanol, Triethylamine | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides nih.gov |
| Isatin, N-phenyl-2-bromoacetamides | N,N-dimethylformamide, 4-sulfamoylphenylhydrazine hydrochloride | N-phenylacetamide-2-oxoindole benzensulfonamide conjugates nih.gov |
| 5-p-toluyl-1'-methyl-pyrol-acetic acid, N-(4'-hydroxyphenyl) acetamide | Thionyl chloride, Chloroform, Pyridine, Hexane | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrol)acetate google.com |
Intramolecular Cyclization Reactions of Related Amide Precursors
Intramolecular cyclization is a key transformation for amide-containing precursors, leading to the formation of various heterocyclic structures. While studies specifically detailing the cyclization of this compound are limited, research on related amide precursors provides significant insight into potential reaction pathways.
One area of study involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides. A novel method for preparing 2H-1,4-benzoxazin-3(4H)-one involves this type of cyclization using polyphosphoric acid (PPA) or a Lewis acid like ferric chloride. ias.ac.in This reaction proceeds via an aromatic electrophilic substitution mechanism. ias.ac.in
Another relevant study explores the base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides. This aldol-type ring closure reaction yields 3-phenyl-2(1H)-pyridinones. researchgate.net The starting N-(3-oxoalkenyl)amides are synthesized by the acylation of enaminones with phenylacetyl chloride. researchgate.net The efficiency and outcome of the cyclization can be influenced by structural and electronic factors of the starting material. researchgate.net
Furthermore, the cyclization of N-hydroxy-N-(2-oxoalkyl)amides has been investigated to produce 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com The reaction, conducted in the presence of a base such as potassium tert-butoxide (t-BuOK), demonstrates how the choice of reagents and reaction conditions can direct the formation of specific heterocyclic rings. chemicalpapers.com For instance, methylation of the N-hydroxy group in a related precursor, N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide, to form an N-methoxy derivative, alters the subsequent cyclization pathway, leading to a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate. chemicalpapers.com
These studies collectively demonstrate that amide precursors structurally related to this compound are valuable substrates for constructing complex heterocyclic systems through intramolecular cyclization. The specific outcome of these reactions is highly dependent on the substituent groups on the amide and the reaction conditions employed.
Table 2: Intramolecular Cyclization Reactions of Related Amide Precursors
| Amide Precursor | Reagents/Conditions | Product Heterocycle |
|---|---|---|
| N-hydroxy-2-phenoxyacetamide | Ferric chloride, Nitromethane, 60 °C | 2H-1,4-benzoxazin-3(4H)-one ias.ac.in |
| N-(3-oxoalkenyl) phenylacetamide | Base-catalyzed (e.g., t-BuOK) | 3-phenyl-2(1H)-pyridinone researchgate.net |
| N-hydroxy-N-(2-oxoalkyl)amides | t-BuOK | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one chemicalpapers.com |
| N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide | t-BuOK | 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one chemicalpapers.com |
Spectroscopic and Analytical Characterization Techniques for 2 Hydroxy N Methyl 2 Phenylacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei, the precise connectivity and chemical environment of atoms can be determined.
Proton Nuclear Magnetic Resonance (1H NMR) Applications
Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For 2-Hydroxy-N-methyl-2-phenylacetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the methine (CH) group, the hydroxyl (OH) group, the N-H group, and the N-methyl (CH₃) group.
The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The single proton on the carbon bearing the hydroxyl and phenyl groups (the α-carbon) would likely resonate as a singlet or a doublet (if coupled to the N-H proton) further downfield. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. The N-H proton would also present a signal whose position and multiplicity depend on the solvent and the rate of proton exchange. The three protons of the N-methyl group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.7-3.0 ppm.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| N-methyl-N-phenylacetamide | Aromatic (2H) | 7.41 (t) | CDCl₃ |
| Aromatic (1H) | 7.33 (t) | ||
| Aromatic (2H) | 7.18 (d) | ||
| N-CH₃ (3H) | 3.26 (s) |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the carbonyl carbon, the carbons of the phenyl ring, the α-carbon, and the N-methyl carbon.
The carbonyl (C=O) carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 170-175 ppm. The aromatic carbons would resonate in the δ 125-140 ppm region. The α-carbon, attached to both the hydroxyl and phenyl groups, would be found in the δ 70-80 ppm range. The N-methyl carbon would be the most shielded, appearing upfield around δ 25-30 ppm.
Data for the related compound, N-methyl-N-phenylacetamide, illustrates the typical chemical shift regions for carbons in a similar chemical environment. researchgate.net
| Compound Name | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| N-methyl-N-phenylacetamide | C=O | 170.70 | CDCl₃ |
| Aromatic (C) | 144.72 | ||
| Aromatic (CH) | 129.85 | ||
| Aromatic (CH) | 127.83, 127.20 | ||
| N-CH₃ | 37.28 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide would also appear in this region, typically around 3300 cm⁻¹. The carbonyl (C=O) group of the amide (Amide I band) will show a strong, sharp absorption peak between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
The IR data for a derivative, 2-Hydroxy-N-(4-methyl)phenylacetamide, shows absorption bands consistent with these expectations. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200-3600 (broad) |
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | >3000 |
| Amide C=O Stretch (Amide I) | 1630-1680 (strong) |
| Aromatic C=C Stretch | 1450-1600 |
| N-H Bend (Amide II) | ~1550 |
| C-N Stretch | 1200-1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₁NO₂, giving it a molecular weight of approximately 165.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 165. The fragmentation of this compound would likely involve characteristic losses. A common fragmentation pathway for compounds with a benzylic hydroxyl group is the cleavage of the bond between the α-carbon and the carbonyl group, which would lead to the formation of a stable benzoyl-like cation.
According to the PubChem database, the GC-MS analysis of this compound shows prominent peaks at m/z 107, 79, and 77. nist.gov
The peak at m/z 107 likely corresponds to the [C₇H₇O]⁺ ion, formed by the cleavage of the amide group, resulting in a hydroxyphenylmethyl cation.
The peak at m/z 79 could correspond to the [C₆H₇]⁺ ion.
The peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺, formed by the loss of the hydroxyl group from the m/z 107 fragment.
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 165 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂]⁺ |
| 107 | Hydroxyphenylmethyl cation | [C₇H₇O]⁺ |
| 79 | Phenyl + 2H | [C₆H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
While the crystal structure of this compound itself has not been reported, the structures of its derivatives, such as 2-Chloro-N-methyl-N-phenylacetamide, have been elucidated. In the crystal structure of this derivative, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. The dihedral angle between this plane and the benzene (B151609) ring is 87.07 (5)°. chemicalbook.com The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds. Such studies on derivatives suggest that in the solid state, this compound would likely exhibit intermolecular hydrogen bonding involving its hydroxyl (O-H) and amide (N-H) groups, leading to the formation of extended supramolecular structures.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3391 (12) |
| b (Å) | 6.5898 (10) |
| c (Å) | 18.941 (3) |
| β (°) | 91.192 (9) |
| Volume (ų) | 915.9 (2) |
Computational and Theoretical Studies on 2 Hydroxy N Methyl 2 Phenylacetamide and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies lower reactivity. nih.gov Analysis of the molecular electrostatic potential (MESP) helps in identifying the nucleophilic and electrophilic sites within a molecule, providing insights into its intermolecular interactions. nih.gov For instance, in substituted phenylacetamides, the distribution of electron density can be significantly influenced by the nature and position of substituents on the phenyl ring. xisdxjxsu.asia
Table 1: Illustrative Reactivity Parameters from DFT Calculations for Phenylacetamide Analogues
| Parameter | Description | Typical Calculated Values (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.5 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.0 to 7.0 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 2.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |
| Softness (S) | Reciprocal of hardness | 0.36 to 0.5 eV-1 |
Note: The values in this table are illustrative and represent typical ranges observed for phenylacetamide analogues in computational studies. Specific values for 2-Hydroxy-N-methyl-2-phenylacetamide would require dedicated calculations.
Quantum chemical calculations are also invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict chemical shifts. mdpi.com These theoretical predictions can aid in the assignment of complex experimental NMR spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. By simulating the atomic motions of a molecule over time, MD can reveal the preferred conformations and the dynamics of transitions between them. For N-phenylacetamide derivatives, MD simulations can provide insights into how the molecule behaves in different environments, such as in solution. xisdxjxsu.asia
The conformational preferences of amides are of particular interest due to the possibility of cis-trans isomerism around the amide bond. nih.gov MD simulations, often in conjunction with quantum chemical calculations, can help to determine the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding the three-dimensional structure of these molecules, which in turn influences their biological activity. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. mdpi.com
For reactions involving phenylacetamide analogues, DFT calculations can be used to investigate the feasibility of different proposed mechanisms. mdpi.com For example, in a study of the Pd-catalyzed formation of a carbamate (B1207046) derivative, computational methods were used to propose a detailed mechanistic pathway, including ligand dissociation, intermediate formation, and hydrogenation steps. mdpi.com Such studies provide valuable insights that can aid in the optimization of reaction conditions and the design of more efficient catalysts. bris.ac.uk While a specific mechanistic study for this compound is not available, the methodologies applied to its analogues demonstrate the potential of computational chemistry in this area.
Mechanistic Investigations of Chemical Processes Involving 2 Hydroxy N Methyl 2 Phenylacetamide
Elucidation of Reaction Mechanisms in Synthetic Routes
The synthesis of 2-Hydroxy-N-methyl-2-phenylacetamide typically involves the amidation of mandelic acid or its derivatives with methylamine (B109427). A key aspect of understanding this process is the elucidation of the reaction mechanism, which details the step-by-step pathway from reactants to products. One well-studied analogous reaction is the trimethyl borate (B1201080) mediated amidation of (R)-mandelic acid, which provides a plausible mechanistic pathway for the formation of the amide bond in this compound. researchgate.netnih.govsemanticscholar.orgsemanticscholar.org
In this proposed mechanism, mandelic acid first reacts with trimethyl borate to form an activated borate ester intermediate. researchgate.net This activation of the carboxylic acid group is a crucial step, making it more susceptible to nucleophilic attack. The activated intermediate then reacts with the amine, in this case, methylamine, through a nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the final amide product, this compound, and regenerates the borate species. The use of trimethyl borate is advantageous as it allows for a selective reaction at the carboxylic acid group without affecting the hydroxyl group at the alpha position. researchgate.netnih.gov
Table 1: Proposed Mechanistic Steps in Trimethyl Borate-Mediated Amidation of Mandelic Acid
| Step | Description | Reactants | Intermediates | Products |
| 1 | Activation of Carboxylic Acid | Mandelic Acid, Trimethyl Borate | Activated Borate Ester | Methanol |
| 2 | Nucleophilic Attack | Activated Borate Ester, Methylamine | Tetrahedral Intermediate | - |
| 3 | Product Formation | Tetrahedral Intermediate | - | This compound, Boric Acid, Methanol |
Role of Catalysis in Chemical Transformations
Chemical Catalysis:
As discussed in the previous section, trimethyl borate acts as a catalyst in the amidation of mandelic acid. researchgate.netnih.gov Its primary role is to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. This type of catalysis, where a reagent is used to make a functional group more reactive, is a common strategy in organic synthesis. The borate ester intermediate is more electrophilic than the original carboxylic acid, thereby lowering the activation energy for the amidation reaction. researchgate.net The efficiency of this catalytic system allows for high yields of the desired amide under relatively mild conditions. researchgate.netnih.gov
Enzymatic Catalysis:
Biocatalysis offers a green and highly selective alternative for the synthesis of amides. Lipases, a class of enzymes that typically catalyze the hydrolysis of fats, have been shown to effectively catalyze the amidation of mandelic acid. researchgate.net In a process known as ammonolysis or aminolysis, lipases can facilitate the reaction between an ester or the acid itself and an amine. researchgate.netthieme-connect.denih.gov The mechanism of lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) attacks the carbonyl carbon of the mandelic acid, forming a tetrahedral intermediate which then releases water to form the acyl-enzyme complex. Subsequently, methylamine enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the enzyme. A key advantage of enzymatic catalysis is the potential for high enantioselectivity, preferentially producing one enantiomer of the chiral product. researchgate.net
Table 2: Comparison of Catalytic Methods for Amidation of Mandelic Acid Precursors
| Catalyst Type | Catalyst Example | Mechanistic Role | Key Advantages |
| Chemical | Trimethyl Borate | Activation of the carboxylic acid via borate ester formation. researchgate.netresearchgate.net | High yields, mild reaction conditions, selectivity for the carboxylic acid group. researchgate.netnih.gov |
| Enzymatic | Lipase (e.g., from Pseudomonas sp.) | Formation of an acyl-enzyme intermediate. nih.gov | High enantioselectivity, environmentally friendly (green chemistry). researchgate.net |
Pathways of Intramolecular Cyclization and Rearrangement
While the primary reactions involving this compound are often intermolecular, the presence of both a hydroxyl and an amide functional group within the same molecule opens up the possibility for intramolecular reactions, such as cyclization and rearrangement, under specific conditions. Studies on analogous N-hydroxy-N-(2-oxoalkyl)amides provide valuable insights into the potential pathways for such transformations. chemicalpapers.comresearchgate.net
Under basic conditions, the hydroxyl group of this compound could be deprotonated, forming an alkoxide. This nucleophilic alkoxide could then potentially attack the electrophilic carbonyl carbon of the amide group. This would lead to the formation of a five-membered ring, a cyclic intermediate. The stability of this intermediate and the subsequent reaction pathway would depend on the reaction conditions and the nature of the substituents.
One potential pathway for a compound like this compound, particularly if the nitrogen were substituted with a group that could be eliminated, is an intramolecular cyclization to form a lactone. However, for the N-methyl derivative, a rearrangement might be more plausible.
A study on the cyclization of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide, a structurally related compound, demonstrated that in the presence of a base like potassium tert-butoxide (t-BuOK), an intramolecular cyclization occurs to form a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate. chemicalpapers.com This suggests that under basic conditions, the enolate of the ketone attacks the amide carbonyl. While this compound does not have a ketone, the principle of base-catalyzed intramolecular cyclization involving the amide group is relevant. In the case of this compound, the hydroxyl group itself could act as the nucleophile.
The proposed pathway for an intramolecular reaction would likely involve the following steps:
Deprotonation: A base removes the proton from the hydroxyl group, creating a nucleophilic alkoxide.
Intramolecular Nucleophilic Attack: The alkoxide attacks the amide carbonyl carbon.
Formation of a Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
Ring Opening/Rearrangement: The subsequent steps would depend on the stability of the intermediate and the reaction conditions. This could involve the cleavage of the C-N bond or other rearrangements.
Further experimental and computational studies specifically on this compound are needed to definitively elucidate the pathways of its intramolecular cyclization and rearrangement.
Advanced Applications of 2 Hydroxy N Methyl 2 Phenylacetamide in Chemical Synthesis
Utility as Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereocenter at the carbon atom bearing the hydroxyl, phenyl, and N-methylacetamido groups means that 2-Hydroxy-N-methyl-2-phenylacetamide can exist as two distinct enantiomers, (R) and (S). This chirality is fundamental to its application as a building block in asymmetric synthesis, where the goal is to create new chiral molecules with a high degree of stereochemical control.
Optically active 2-hydroxyamides are valuable synthons, and their preparation often relies on methods such as kinetic resolution. Kinetic resolution of racemic 2-hydroxyamides can be achieved with high selectivity using chiral acyl-transfer catalysts. nih.gov This process allows for the separation of the racemic mixture into its constituent enantiomers, which can then be used in subsequent stereoselective reactions. For example, studies on a variety of 2-hydroxyamides have demonstrated that chiral catalysts can selectively acylate one enantiomer, leaving the other unreacted, allowing for their separation. nih.gov
The separated enantiomers of this compound can serve as chiral starting materials. The hydroxyl group can be transformed or used to direct the stereochemical outcome of reactions at other sites in a molecule, while the amide functionality provides a site for further chemical modification. The reduction of a related chiral 2-hydroxy-N,N-dimethylamide with borane (B79455) complexes has been shown to afford the corresponding amino alcohol in good yield with no loss of chirality, demonstrating that these building blocks can be converted into other useful structures while maintaining their stereochemical integrity. nih.gov
| Substrate (Racemic 2-Hydroxyamide) | Selectivity Factor (s) | Reference |
|---|---|---|
| 2-Hydroxy-N,N-dimethylpentanamide | >250 | nih.gov |
| 2-Cyclohexyl-2-hydroxy-N,N-dimethylacetamide | 101 | nih.gov |
| 2-Hydroxy-N,N-dimethyl-3-phenylpropanamide | 151 | nih.gov |
Intermediates for Synthesizing Complex Organic Molecules
The phenylacetamide scaffold is a common structural motif in many biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis. nbinno.comnih.gov this compound, with its additional hydroxyl functionality, is a valuable intermediate for building more complex and functionally diverse molecules.
The compound's structure allows for a variety of chemical transformations:
Alkylation or Acylation of the Hydroxyl Group: This introduces new functional groups and can be a key step in building larger molecules.
Modification of the Amide: The N-H bond of the amide can be substituted, or the carbonyl group can be reduced to an amine, providing a route to complex amino alcohols. nih.gov
Reactions involving the Phenyl Ring: Electrophilic aromatic substitution on the phenyl ring can add further complexity to the molecular structure.
The utility of phenylacetamide derivatives as intermediates is well-documented. For instance, various N-phenylacetamide derivatives are used as precursors for synthesizing compounds with potent antibacterial or anticancer activity. nih.govnih.gov In one study, 4-amino-N-phenylacetamide intermediates were key to the synthesis of a series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial properties. nih.gov This highlights the role of the acetamide (B32628) structure as a reliable platform for linking different chemical fragments to generate complex target molecules. Similarly, this compound can be envisioned as an intermediate for active pharmaceutical ingredients (APIs), where its specific structural features can be leveraged to introduce desired properties into drug molecules. nbinno.com
Precursors for Novel Heterocyclic Compound Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry. The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic rings through intramolecular cyclization reactions.
The proximate hydroxyl and amide groups can participate in cyclization to form five-membered rings such as oxazolidinones or other related structures. The reaction pathway can often be controlled by the choice of reagents and reaction conditions. For example, the cyclization of α-hydroxy ketones with other reagents is a known method for producing multisubstituted oxazolines. rsc.org The α-hydroxy amide structure of this compound possesses the necessary functionality to potentially undergo similar acid-catalyzed cyclization/rearrangement reactions to yield novel heterocyclic scaffolds.
Furthermore, derivatives of the phenylacetamide core are frequently used to construct more elaborate heterocyclic systems. Research has shown that N-arylacetamides can be used to prepare a wide range of heterocycles, including those containing sulfur or selenium. ekb.eg For example, 2-chloro-N-arylacetamides react with chalcogenide reagents to form cyclic chalcogenide compounds. ekb.eg By analogy, functionalized derivatives of this compound could serve as starting materials for similar synthetic routes, leading to new classes of heterocyclic compounds with potential biological activities.
| Precursor Functional Groups | Reaction Type | Potential Heterocyclic Ring | Reference Concept |
|---|---|---|---|
| α-Hydroxy Amide | Intramolecular Cyclization | Oxazolidinone | rsc.org |
| α-Hydroxy Amide | [3+2] Cyclization/Rearrangement | Oxazoline | rsc.org |
| N-Arylacetamide Derivative | Reaction with Chalcogenates | Thiazole / Selenazole | nih.govekb.eg |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Hydroxy-N-methyl-2-phenylacetamide, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamides are synthesized using chloroacetamide precursors reacted with phenolic derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key factors affecting yields include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Temperature : Reflux conditions (~24 hours) are often required for complete conversion .
- Purification : Crystallization (ethanol) or column chromatography improves purity, with yields ranging from 60% to 82% depending on optimization .
- Reference :
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl, hydroxyl, and phenyl groups via chemical shifts (e.g., δ ~2.5 ppm for N-methyl) .
- FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) are diagnostic .
- Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks in solid-state studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?
- Methodological Answer :
- Reagent stoichiometry : Excess nucleophiles (e.g., sodium azide) drive reactions to completion .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance condensation efficiency .
- In-situ monitoring : TLC (hexane:ethyl acetate, 9:1) tracks reaction progress and identifies intermediates .
- Workflow automation : High-throughput screening of solvent/base combinations accelerates optimization .
- Reference :
Q. What computational approaches are used to predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulates binding affinities with enzymes (e.g., COVID-19 proteases) to identify potential inhibitory effects .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions .
- Reference :
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
